PCA50941

説明

特性

IUPAC Name |

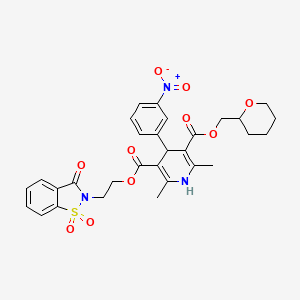

5-O-(oxan-2-ylmethyl) 3-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O10S/c1-18-25(29(35)42-15-13-32-28(34)23-11-3-4-12-24(23)44(32,39)40)27(20-8-7-9-21(16-20)33(37)38)26(19(2)31-18)30(36)43-17-22-10-5-6-14-41-22/h3-4,7-9,11-12,16,22,27,31H,5-6,10,13-15,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOCCEZHZUEQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN4C(=O)C5=CC=CC=C5S4(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929593 | |

| Record name | (Oxan-2-yl)methyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136941-85-0 | |

| Record name | Pca 50941 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136941850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxan-2-yl)methyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to PCA50941: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCA50941 is a novel 1,4-dihydropyridine derivative that has demonstrated a unique cardiovascular profile, acting as both a Ca2+ channel agonist and antagonist depending on the specific tissue. This dual activity, coupled with its pronounced vascular selectivity over cardiac tissue, positions this compound as a compound of significant interest for cardiovascular research and potential therapeutic applications, particularly in conditions such as cardiogenic shock. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological effects of this compound, including its impact on vascular and cardiac tissues. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development.

Chemical Structure and Synthesis

The chemical identity of this compound is 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester [1]. A visual representation of its chemical structure is provided below.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

The synthesis of this compound is achieved through the Hantzsch dihydropyridine synthesis , a well-established multi-component reaction. This method involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. For the synthesis of this compound, the specific reactants are 2-(trifluoromethyl)benzaldehyde, methyl acetoacetate, and an ammonia source.

Experimental Protocol: Hantzsch Synthesis of this compound

A general procedure for the Hantzsch synthesis of 1,4-dihydropyridines is as follows. Specific conditions for this compound may vary.

-

Reactant Preparation: Equimolar amounts of 2-(trifluoromethyl)benzaldehyde, two equivalents of methyl acetoacetate, and an excess of a nitrogen donor (e.g., ammonium acetate or aqueous ammonia) are prepared.

-

Reaction: The reactants are dissolved in a suitable solvent, such as ethanol or methanol, and refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield the final 1,4-dihydropyridine product, this compound.

Mechanism of Action and Signaling Pathways

This compound functions as a modulator of L-type Ca2+ channels , which are voltage-gated ion channels critical for regulating calcium influx into cells. The differential effects of this compound in various tissues suggest a complex interaction with these channels, leading to either agonistic or antagonistic responses.

Signaling Pathway: L-type Ca2+ Channel Activation

The activation of L-type Ca2+ channels by an agonist like this compound initiates a cascade of intracellular events. The influx of Ca2+ acts as a second messenger, binding to and activating various downstream effector proteins. A simplified representation of this signaling pathway is depicted below.

Caption: Agonist-induced L-type Ca2+ channel signaling.

Pharmacological Profile and Experimental Data

This compound exhibits a distinct pharmacological profile characterized by its tissue-selective effects on cardiovascular tissues.

Effects on Vascular Smooth Muscle

In the rat aorta, this compound displays a biphasic response, causing vasoconstriction at lower concentrations and vasorelaxation at higher concentrations[1]. This suggests a complex interplay between its Ca2+ agonist and antagonist properties within the same tissue.

Table 1: Vasoconstrictor and Vasorelaxant Effects of this compound in Rat Aorta

| Concentration Range | Predominant Effect |

| Nanomolar | Vasoconstriction |

| Micromolar | Vasorelaxation |

Experimental Protocol: Vasoconstriction Assay in Rat Aorta

A standard protocol for assessing the vasoactive effects of compounds on isolated rat aortic rings is as follows:

-

Tissue Preparation: Thoracic aortas are excised from rats, cleaned of adherent tissue, and cut into rings approximately 3-5 mm in length.

-

Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

-

Contraction and Relaxation Measurement: After equilibration, the tissues are pre-contracted with an agent such as phenylephrine or KCl. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its relaxant effects. To measure contractile responses, cumulative concentrations of this compound are added to the equilibrated, non-pre-contracted tissue.

-

Data Analysis: Changes in isometric tension are recorded, and concentration-response curves are generated to determine parameters such as EC50 (for contraction) and IC50 (for relaxation).

Effects on Cardiac Tissue

In contrast to its effects on vascular smooth muscle, this compound generally exhibits negative inotropic (force of contraction) effects on cardiac tissue. In isolated guinea-pig atria, it produces either poor positive inotropic effects or clear negative inotropic effects[1].

Table 2: Inotropic Effects of this compound on Isolated Guinea-Pig Atria

| Preparation | Effect of this compound |

| Isolated Guinea-Pig Atria | Poor positive or clear negative inotropic effects |

Experimental Protocol: Inotropic Effects in Isolated Guinea-Pig Atria

The following is a general protocol for studying the inotropic effects of a compound on isolated atrial preparations:

-

Tissue Preparation: Atria are dissected from guinea-pig hearts and mounted in an organ bath containing a physiological salt solution at 37°C and aerated with 95% O2 and 5% CO2.

-

Stimulation: The atria are typically stimulated electrically at a fixed frequency (e.g., 1 Hz) to ensure regular contractions.

-

Equilibration: The preparations are allowed to equilibrate for a period to achieve a stable baseline contractile force.

-

Drug Administration: Cumulative concentrations of this compound are added to the bath, and the changes in the force of contraction are recorded.

-

Data Analysis: The effects of the compound on the force of contraction are quantified and expressed as a percentage of the baseline force. Concentration-response curves are then constructed.

Therapeutic Potential

The unique cardiovascular profile of this compound, particularly its ability to reverse endothelin-induced cardiogenic shock in animal models, suggests its potential as a therapeutic agent[2]. Its vascular selectivity may offer advantages over less selective Ca2+ channel modulators.

Experimental Workflow: Evaluation of this compound in a Model of Cardiogenic Shock

Caption: Workflow for assessing this compound in cardiogenic shock.

Conclusion

This compound is a fascinating 1,4-dihydropyridine with a complex and tissue-dependent mechanism of action. Its ability to act as both a Ca2+ channel agonist and antagonist, combined with its vascular selectivity, makes it a valuable tool for cardiovascular research. The data presented in this guide highlight its potential for further investigation as a lead compound for the development of novel cardiovascular therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

In-depth Technical Guide: Mechanism of Action of PCA50941 on Calcium Channels

Disclaimer: Access to the full primary research article detailing the comprehensive quantitative data and specific experimental protocols for PCA50941 is currently unavailable through our resources. The following guide is a synthesis of information derived from the abstract of the key publication: Morales, M. A., & Priego, J. (1993). PCA 50941, a novel Ca2+ channel agonist. General Pharmacology: The Vascular System, 24(6), 1337–1346. Consequently, this document provides a high-level overview and illustrative diagrams based on the known pharmacology of 1,4-dihydropyridine calcium channel modulators.

Executive Summary

This compound is a novel 1,4-dihydropyridine derivative that exhibits a complex mechanism of action on L-type calcium channels. Unlike typical dihydropyridines, which are primarily calcium channel antagonists, this compound displays a dual agonist and antagonist profile. This activity is tissue-dependent, with a pronounced selectivity for vascular smooth muscle over cardiac tissue. The compound acts on the 1,4-dihydropyridine receptors of the L-type calcium channels, modulating calcium ion influx and thereby influencing vascular tone and cardiac contractility. Its unique cardiovascular profile, characterized by a prolonged duration of action and tissue selectivity, distinguishes it from other calcium channel activators like Bay K 8644.

Molecular Mechanism of Action

This compound, as a 1,4-dihydropyridine, is understood to bind to the α1 subunit of the L-type voltage-gated calcium channel. The specific binding site for dihydropyridines is located on this pore-forming subunit. The dual agonist and antagonist effects of this compound suggest that its binding can either stabilize the channel in an open state (agonist effect), promoting Ca²⁺ influx, or in a closed/inactivated state (antagonist effect), inhibiting Ca²⁺ influx. The observed tissue-specific effects indicate that the conformation of the L-type calcium channel or its local microenvironment may differ between vascular smooth muscle and cardiac myocytes, leading to the differential activity of this compound.

Signaling Pathway of this compound on L-type Calcium Channels

An In-Depth Technical Guide on PCA50941: A 1,4-Dihydropyridine Derivative with a Unique Cardiovascular Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCA50941 is a novel 1,4-dihydropyridine (DHP) derivative that exhibits a distinctive and complex pharmacological profile, setting it apart from typical calcium channel modulators. Unlike classical DHPs that act as pure L-type calcium channel antagonists, this compound demonstrates a unique dual activity, functioning as both a Ca2+ channel agonist and antagonist depending on the specific cardiovascular tissue.[1] This tissue selectivity, characterized by pronounced vascular over cardiac effects, and its prolonged duration of action, suggest a favorable cardiovascular profile.[1] This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action through signaling pathway diagrams.

Core Concepts: A Dual-Acting 1,4-Dihydropyridine

This compound's primary mechanism of action involves its interaction with 1,4-dihydropyridine receptors on L-type calcium channels.[1] However, its effects are not uniform across the cardiovascular system. In some vascular beds, it elicits vasoconstriction, characteristic of a Ca2+ channel agonist, while in others, it induces vasorelaxation, a hallmark of Ca2+ channel antagonism.[1] This biphasic behavior is a key differentiator from the prototypic Ca2+ channel activator, Bay K 8644, which acts as a pure vasoconstrictor.[1]

Key characteristics of this compound include:

-

Vascular over Cardiac Selectivity: this compound demonstrates a pronounced preference for vascular tissue over cardiac muscle.[1]

-

Dual Agonist/Antagonist Effects: It exhibits both vasoconstrictor (agonist) and vasorelaxant (antagonist) properties depending on the specific tissue.[1]

-

Inotropic Effects: this compound shows poor positive inotropic effects in isolated guinea-pig atria and clear negative inotropic effects in the isolated perfused rat heart.[1]

-

Prolonged Duration of Action: The effects of this compound are long-lasting, contributing to its unique therapeutic potential.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its effects in different experimental models.

Table 1: In Vivo Hemodynamic Effects of this compound in Anesthetized Goats

| Parameter | Condition | Control | Endothelin-Induced Shock | This compound (100 µ g/min i.v.) Post-Shock |

| Coronary Blood Flow (CBF) | (ml/min) | 33 ± 4 | 16 ± 4 | Reversed to control values |

| Mean Arterial Pressure (MAP) | (mm Hg) | 88 ± 4 | 60 ± 5 | Reversed to control values |

| Left Ventricular Systolic Pressure | (mm Hg) | 102 ± 5 | 75 ± 4 | Reversed to control values |

| dP/dt (Rate of Pressure Change) | (mm Hg/s) | 1453 ± 147 | 925 ± 101 | Reversed to control values |

| Heart Rate | (beats/min) | 77 ± 6 | 81 ± 6 | No significant change |

Data presented as mean ± SEM. Reversal to control values occurred within 20 minutes in 5 out of 6 animals.[2]

Table 2: Comparative Effects of this compound and Bay K 8644 on Coronary Blood Flow (CBF) in Anesthetized Goats

| Compound | Dose | Route | Change in CBF |

| This compound | 10-120 µg | Intracoronary | Smaller reductions compared to Bay K 8644 (25% reduction at 120 µg) |

| 10-300 µ g/min | Intravenous | No modification | |

| Bay K 8644 | 0.3-10 µg | Intracoronary | 43% reduction at 10 µg |

| 10-30 µ g/min | Intravenous | 20% reduction |

[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Isolated Guinea-Pig Atria Preparation (for Inotropic Effects)

This protocol is designed to assess the direct effects of a substance on the contractility of atrial muscle tissue in a controlled ex vivo environment.

-

Animal Euthanasia and Heart Excision: Guinea pigs are euthanized by a humane method (e.g., cervical dislocation). The chest cavity is opened, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

Atria Dissection: The atria are carefully dissected from the ventricles. The left and right atria can be used separately or together, depending on the experimental design.

-

Tissue Mounting: The atrial preparation is mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bathing solution being changed every 15 minutes.

-

Stimulation: The atria are stimulated to contract at a constant frequency (e.g., 1 Hz) using platinum electrodes connected to a stimulator.

-

Drug Administration: Once a stable baseline contraction is achieved, this compound is added to the organ bath in a cumulative concentration-response manner. The contractile force is recorded after each addition until a maximal response is observed or a predefined highest concentration is reached.

-

Data Analysis: The change in contractile force is measured and expressed as a percentage of the baseline contraction.

Langendorff Perfused Isolated Rat Heart (for Inotropic and Coronary Flow Effects)

This ex vivo model allows for the study of cardiac function in the absence of systemic neural and hormonal influences.

-

Animal Heparinization and Anesthesia: Rats are heparinized and deeply anesthetized.

-

Heart Excision and Cannulation: The heart is rapidly excised and the aorta is cannulated on a Langendorff apparatus. Retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70 mmHg) and temperature (37°C) is initiated.

-

Instrumentation: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure. Coronary flow is measured by collecting the effluent from the heart.

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

-

Drug Perfusion: this compound is infused into the perfusion line at various concentrations. Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.

-

Data Analysis: Changes in LVDP, heart rate, and coronary flow are calculated and compared to baseline values.

Vasoconstrictor/Vasorelaxant Effects in Isolated Rat Aorta Rings

This in vitro method is used to determine the direct effect of a compound on vascular smooth muscle tone.

-

Aorta Excision and Preparation: The thoracic aorta is carefully dissected from a euthanized rat and placed in cold Krebs-Henseleit solution. Adherent connective tissue is removed, and the aorta is cut into rings of 3-4 mm in width.

-

Ring Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Viability Check: The rings are equilibrated for 60-90 minutes under a resting tension of 2 grams. The viability of the endothelium can be tested by assessing the relaxation response to acetylcholine after pre-contraction with phenylephrine.

-

Experimental Protocol:

-

Vasoconstriction: To assess agonist effects, this compound is added in a cumulative manner to the bath, and the developed tension is recorded.

-

Vasorelaxation: To assess antagonist effects, the rings are first pre-contracted with an agonist (e.g., phenylephrine or KCl). Once a stable plateau of contraction is reached, this compound is added cumulatively, and the relaxation response is measured.

-

-

Data Analysis: Contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl). Relaxation is expressed as a percentage of the pre-contraction tension.

Reversal of Endothelin-Induced Cardiogenic Shock in Anesthetized Goats

This in vivo model evaluates the potential of a compound to counteract a state of cardiogenic shock induced by a potent vasoconstrictor.

-

Animal Preparation and Instrumentation: Goats are anesthetized, intubated, and mechanically ventilated. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A thoracotomy is performed to place an electromagnetic flow probe around the left circumflex coronary artery to measure coronary blood flow. A catheter is also placed in the left ventricle to measure pressure and dP/dt.

-

Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded.

-

Induction of Cardiogenic Shock: Endothelin-1 is infused intravenously to induce a state of cardiogenic shock, characterized by a significant drop in coronary blood flow, arterial pressure, and cardiac contractility.

-

Drug Infusion: Once the shock state is established and stable, an intravenous infusion of this compound is administered.

-

Hemodynamic Monitoring: Hemodynamic parameters are continuously monitored throughout the experiment.

-

Data Analysis: The values of coronary blood flow, mean arterial pressure, left ventricular systolic pressure, and dP/dt are compared before and after the induction of shock, and following the administration of this compound.

Signaling Pathways and Mechanism of Action

This compound, as a 1,4-dihydropyridine derivative, targets the L-type voltage-gated calcium channels (VGCCs). The dual agonist and antagonist effects of this compound suggest a complex interaction with the channel, potentially involving different conformational states or allosteric modulation that varies between different vascular smooth muscle cell types.

Caption: this compound binds to the 1,4-dihydropyridine receptor site on the L-type Ca²⁺ channel.

The diagram above illustrates the general mechanism of action. This compound binds to the 1,4-dihydropyridine receptor site on the α1 subunit of the L-type calcium channel. This interaction modulates the channel's activity, influencing the influx of extracellular calcium ions. In tissues where this compound acts as an agonist, it promotes channel opening, leading to increased intracellular calcium, which in turn activates calmodulin and downstream signaling pathways, resulting in smooth muscle contraction. Conversely, in tissues where it acts as an antagonist, it is presumed to stabilize the channel in a closed or inactivated state, reducing calcium influx and leading to vasorelaxation.

Caption: Workflow for assessing the vasoreactivity of this compound in isolated rat aortic rings.

This workflow outlines the key steps involved in determining the vasoconstrictor or vasorelaxant properties of this compound using the isolated rat aorta ring preparation. The process begins with tissue preparation, followed by mounting and equilibration in an organ bath. The experimental protocol involves the administration of this compound and the recording of changes in isometric tension, which are then analyzed to quantify the drug's effect.

Conclusion

This compound stands out as a 1,4-dihydropyridine derivative with a multifaceted mechanism of action. Its tissue-selective Ca2+ agonist and antagonist properties, coupled with a prolonged duration of action, present a unique pharmacological profile. The ability of this compound to reverse endothelin-induced cardiogenic shock in a preclinical model highlights its potential therapeutic utility in cardiovascular diseases characterized by excessive vasoconstriction and compromised cardiac function. Further research is warranted to fully elucidate the molecular basis of its dual activity and to explore its full therapeutic potential in various cardiovascular pathologies. This guide provides a foundational resource for scientists and researchers engaged in the development of novel cardiovascular drugs, offering a consolidated view of the existing data and experimental approaches for the study of compounds like this compound.

References

Initial In Vitro Profile of PCA50941: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial in vitro pharmacological studies of PCA50941, a novel 1,4-dihydropyridine derivative. The document focuses on its core mechanism as a Ca2+ channel agonist and presents available data on its cardiovascular effects. Due to the limited public availability of the full primary research articles, this guide synthesizes data from abstracts and secondary sources. Representative experimental protocols are provided to offer insight into the methodologies likely employed in these initial studies.

Quantitative Data Summary

The following tables summarize the observed in vitro effects of this compound across various cardiovascular tissue preparations. It is important to note that while the qualitative effects and semi-quantitative descriptions are available, specific dose-response values (e.g., EC50, IC50) are not publicly accessible at this time.

| Tissue Preparation | Species | Observed Effect of this compound | Comparison with Bay K 8644 |

| Rat Aorta | Rat | Biphasic: Vasoconstriction and Vasorelaxation | Pure Vasoconstrictor |

| Rat Portal Vein | Rat | Marked reduction of Ca2+-evoked contractions | Pure Vasoconstrictor |

| Pig Coronary Arteries | Pig | Slight vasoconstriction at high concentrations, relaxation at nanomolar/micromolar concentrations | Almost pure, marked vasoconstriction |

| Isolated Guinea-pig Atria | Guinea-pig | Poor positive inotropic effects | Strong positive inotropic action |

| Isolated Perfused Rat Heart | Rat | Clear negative inotropic effects | Strong positive inotropic action |

| Coronary Flow (Perfused Rat Heart) | Rat | Reduction of 10-40% | Reduction of 10-40% |

Table 1: Summary of In Vitro Vascular and Cardiac Effects of this compound

Signaling Pathway and Mechanism of Action

This compound acts as a Ca2+ channel agonist, targeting the 1,4-dihydropyridine receptors on L-type voltage-gated calcium channels. By binding to these receptors, it promotes the open state of the channel, leading to an influx of extracellular Ca2+ into the cell. This increase in intracellular Ca2+ concentration is the primary trigger for contraction in smooth and cardiac muscle cells. The tissue-specific effects of this compound suggest a differential interaction with 1,4-dihydropyridine receptors in various cardiovascular tissues.

Mechanism of action of this compound as a Ca2+ channel agonist.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments likely cited in the initial in vitro studies of this compound. These are based on standard pharmacological practices for evaluating cardiovascular effects of 1,4-dihydropyridine compounds.

Isolated Aortic Ring Contraction Assay

Objective: To assess the vasoconstrictor and vasodilator effects of this compound on vascular smooth muscle.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized by cervical dislocation.

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of 3-4 mm in length.

-

-

Mounting:

-

Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 g, with the buffer being replaced every 15 minutes.

-

The viability of the rings is assessed by contracting them with 60 mM KCl.

-

-

Experimental Procedure:

-

After washout and return to baseline tension, a cumulative concentration-response curve is generated for this compound by adding the compound in increasing concentrations to the organ bath.

-

To assess vasorelaxant effects, the rings are pre-contracted with a submaximal concentration of an alpha-agonist (e.g., phenylephrine 1 µM), and then a cumulative concentration-response curve for this compound is generated.

-

-

Data Analysis:

-

Contractile responses are recorded as changes in tension (grams or millinewtons).

-

Concentration-response curves are plotted, and EC50 or IC50 values are calculated using appropriate pharmacological software.

-

Langendorff-Perfused Isolated Heart Preparation

Objective: To evaluate the effects of this compound on cardiac contractility (inotropic effects) and coronary flow.

Methodology:

-

Heart Isolation:

-

Male Sprague-Dawley rats (300-350g) are heparinized and anesthetized.

-

The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit solution.

-

-

Perfusion Setup:

-

The aorta is cannulated on a Langendorff apparatus, and the heart is perfused retrogradely with Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2) at a constant pressure (e.g., 75 mmHg).

-

-

Measurements:

-

A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate.

-

Coronary flow is measured by collecting the perfusate over a set time.

-

-

Experimental Protocol:

-

The heart is allowed to stabilize for 20-30 minutes.

-

This compound is infused into the perfusion line at increasing concentrations.

-

LVDP, heart rate, and coronary flow are recorded at each concentration.

-

-

Data Analysis:

-

Changes in LVDP are used to determine inotropic effects (positive or negative).

-

Changes in coronary flow indicate effects on coronary vasculature.

-

Data are expressed as a percentage of the baseline values.

-

A typical experimental workflow for in vitro cardiovascular studies.

Tissue Selectivity of PCA50941: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tissue selectivity of PCA50941, a novel 1,4-dihydropyridine derivative, with a specific focus on its differential effects on vascular and cardiac muscle. This compound has been identified as a Ca2+ channel agonist with a pronounced vascular over cardiac selectivity, a characteristic that distinguishes it from other compounds in its class, such as Bay K 8644.[1] This document summarizes the available data, outlines relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts in the cardiovascular field.

Data Presentation: Vascular vs. Cardiac Muscle Effects

Table 1: Effects of this compound on Vascular Smooth Muscle

| Tissue Preparation | Species | Observed Effect | Comparison with Bay K 8644 |

| Rat Aorta | Rat | Biphasic: Vasoconstriction and Vasorelaxation | Pure vasoconstrictor |

| Rat Portal Vein | Rat | Marked reduction of Ca2+-evoked contractions | Pure vasoconstrictor |

| Pig Coronary Arteries | Pig | Slight vasoconstrictor effects, followed by relaxation at nanomolar/micromolar concentrations | Almost pure, marked vasoconstrictor |

Table 2: Effects of this compound on Cardiac Muscle

| Tissue Preparation | Species | Observed Effect | Comparison with Bay K 8644 |

| Isolated Atria | Guinea-Pig | Poor positive inotropic effects | Strong positive inotropic actions |

| Isolated Perfused Heart | Rat | Clear negative inotropic effects | Strong positive inotropic actions |

| Perfused Heart (Coronary Flow) | Rat | Reduced by 10-40% | Reduced by 10-40% |

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in the characterization of 1,4-dihydropyridine compounds like this compound. These protocols are based on standard organ bath techniques for assessing vascular and cardiac muscle function in vitro.

Isolated Vascular Ring Preparation (e.g., Rat Aorta)

-

Tissue Dissection and Preparation:

-

Male Wistar rats (250-300g) are euthanized by cervical dislocation.

-

The thoracic aorta is carefully excised and placed in cold (4°C) Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

-

For endothelium-denuded preparations, the endothelial layer is removed by gently rubbing the intimal surface with a wooden stick.

-

-

Organ Bath Setup:

-

Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Experimental Procedure:

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g. During this period, the bathing solution is changed every 15 minutes.

-

After equilibration, the rings are contracted with 60 mM KCl to assess their viability.

-

Following a washout and return to baseline, a cumulative concentration-response curve for this compound is generated by adding the compound in increasing concentrations to the organ bath.

-

To investigate the biphasic response, the initial vasoconstriction is recorded, followed by the observation of vasorelaxation at higher concentrations.

-

Isolated Cardiac Muscle Preparation (e.g., Guinea-Pig Atria)

-

Tissue Dissection and Preparation:

-

Male guinea pigs (300-400g) are euthanized by a blow to the head.

-

The heart is rapidly excised and placed in oxygenated, cold Krebs-Henseleit solution.

-

The atria are carefully dissected from the ventricles.

-

-

Organ Bath Setup:

-

The right or left atrium is mounted in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 and 5% CO2.

-

The atrium is connected to an isometric force transducer, and the preparation is stimulated electrically at a frequency of 1 Hz with square-wave pulses of 5 ms duration and a voltage 20% above the threshold.

-

-

Experimental Procedure:

-

The preparation is allowed to equilibrate for 60 minutes under a resting tension of 0.5g.

-

After equilibration, the inotropic effects of this compound are assessed by adding cumulative concentrations of the drug to the organ bath and recording the changes in the force of contraction.

-

A comparative concentration-response curve for Bay K 8644 is also generated to quantify the relative inotropic potencies.

-

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for 1,4-dihydropyridine Ca2+ channel agonists in vascular smooth muscle and cardiac muscle cells.

This compound Signaling in Vascular Smooth Muscle.

This compound Signaling in Cardiac Muscle.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro assessment of this compound's tissue selectivity.

General Experimental Workflow.

References

PCA50941 and its Interaction with L-type Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PCA50941 is a novel 1,4-dihydropyridine derivative exhibiting a unique and complex interaction with L-type calcium channels. Unlike prototypical calcium channel modulators, this compound displays a mixed profile of calcium agonism and antagonism, with a pronounced tissue selectivity that favors vascular tissue over cardiac muscle.[1] This characteristic suggests a more favorable cardiovascular profile compared to existing 1,4-dihydropyridine calcium channel activators like Bay K 8644.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its effects on various cardiovascular preparations, detailed experimental methodologies for assessing its activity, and a proposed signaling pathway for its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effects of this compound on Coronary Blood Flow (CBF)

| Preparation | Compound | Dose | Effect on CBF | Citation |

| Isolated Perfused Rat Heart | This compound | Not Specified | 10-40% reduction | [1] |

| Isolated Perfused Rat Heart | Bay K 8644 | Not Specified | 10-40% reduction | [1] |

| Anesthetized Goat (intracoronary) | This compound | 120 µg | 25% reduction | [2] |

| Anesthetized Goat (intracoronary) | Bay K 8644 | 10 µg | 43% reduction | [2] |

| Anesthetized Goat (intravenous) | This compound | 10-300 µ g/min | No modification | [2] |

| Anesthetized Goat (intravenous) | Bay K 8644 | 10-30 µ g/min | 20% reduction | [2] |

Table 2: Hemodynamic Effects of this compound in an Endothelin-Induced Cardiogenic Shock Model in Anesthetized Goats

| Hemodynamic Parameter | Control | Endothelin-Induced Shock | This compound (100 µ g/min , i.v.) | Citation |

| Coronary Blood Flow (ml/min) | 33 ± 4 | 16 ± 4 | Reversed to control values | [2] |

| Mean Arterial Pressure (mm Hg) | 88 ± 4 | 60 ± 5 | Reversed to control values | [2] |

| Left Ventricular Systolic Pressure (mm Hg) | 102 ± 5 | 75 ± 4 | Reversed to control values | [2] |

| dP/dt (mm Hg/s) | 1453 ± 147 | 925 ± 101 | Reversed to control values | [2] |

| Heart Rate (beats/min) | 77 ± 6 | 81 ± 6 | No significant change | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's interaction with L-type calcium channels.

Isolated Aortic Ring Preparation

This protocol is designed to assess the vasoactive properties of compounds on isolated arterial segments.

-

Tissue Preparation:

-

Euthanize a male Wistar rat (250-300g) via cervical dislocation.

-

Excise the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.5, NaHCO3 25, KH2PO4 1.2, glucose 11).

-

Carefully remove adhering connective tissue and cut the aorta into 3-5 mm rings.

-

-

Experimental Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer.

-

Apply a resting tension of 2g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

-

Procedure:

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

-

Once the contraction is stable, add cumulative concentrations of this compound to the bath to obtain a dose-response curve.

-

Record the changes in isometric tension.

-

Langendorff Perfused Heart Preparation

This ex vivo model allows for the study of cardiac function in the absence of systemic influences.

-

Heart Isolation:

-

Anesthetize a male Sprague-Dawley rat (300-350g) with sodium pentobarbital (60 mg/kg, i.p.).

-

Administer heparin (500 IU/kg, i.p.) to prevent coagulation.

-

Perform a thoracotomy, rapidly excise the heart, and immediately immerse it in ice-cold Krebs-Henseleit buffer.

-

-

Perfusion Setup:

-

Mount the heart on a Langendorff apparatus by cannulating the aorta.

-

Initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer at a constant pressure of 75 mmHg and a temperature of 37°C.

-

Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

-

-

Experimental Protocol:

-

Allow the heart to stabilize for 20-30 minutes.

-

Record baseline parameters: heart rate, left ventricular developed pressure (LVDP), and the maximum and minimum rates of pressure change (±dP/dt).

-

Infuse this compound at various concentrations into the perfusion line and record the changes in cardiac parameters.

-

Signaling Pathways

The precise downstream signaling pathways modulated by this compound have not been fully elucidated. However, based on its interaction with L-type calcium channels in vascular smooth muscle, a plausible signaling cascade can be proposed.

This compound, as a 1,4-dihydropyridine, binds to the α1 subunit of the L-type calcium channel. Its dual agonist/antagonist nature suggests a complex modulation of calcium influx. In vascular smooth muscle cells, an increase in intracellular calcium ([Ca²⁺]i) is the primary trigger for contraction. This occurs through the binding of Ca²⁺ to calmodulin (CaM), which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), leading to cross-bridge cycling and muscle contraction. Conversely, a decrease in [Ca²⁺]i or inhibition of MLCK would lead to vasodilation. The biphasic response observed with this compound in some preparations may be due to concentration-dependent effects or differential actions on various isoforms of the L-type calcium channel.

Conclusion

This compound is a unique L-type calcium channel modulator with a distinct cardiovascular profile characterized by its mixed agonist/antagonist properties and vascular selectivity. The available data suggests its potential as a therapeutic agent in conditions such as cardiogenic shock. However, the information on this compound is primarily from studies conducted in the 1990s, and a full understanding of its molecular mechanism and downstream signaling effects is lacking. Further research, including detailed electrophysiological studies to characterize its interaction with different L-type calcium channel subtypes and comprehensive in vivo studies to explore its full therapeutic potential, is warranted.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PCA50941

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific quantitative pharmacokinetics of PCA50941 is limited. This guide provides a comprehensive overview of its pharmacodynamics based on existing preclinical studies and places its pharmacokinetic profile in the context of the broader class of 1,4-dihydropyridine calcium channel agonists.

Introduction

This compound is a novel, racemic 1,4-dihydropyridine derivative that acts as a calcium channel agonist.[1] It exhibits a unique cardiovascular profile, distinguishing it from other compounds in its class, such as the prototypical Ca2+ channel activator, Bay K 8644. This document aims to provide a detailed technical overview of the pharmacokinetics and pharmacodynamics of this compound, synthesizing available preclinical data.

Pharmacodynamics

The pharmacodynamic effects of this compound have been investigated in various in vitro and in vivo models, revealing a distinct tissue-selective action on the cardiovascular system.

Mechanism of Action

As a 1,4-dihydropyridine derivative, this compound's primary mechanism of action is the modulation of L-type voltage-gated Ca2+ channels. It acts as a Ca2+ channel agonist, promoting the influx of calcium into vascular smooth muscle and cardiac cells.[1] This influx of extracellular calcium is a critical step in the signaling cascade that leads to muscle contraction.

Caption: Signaling pathway of this compound as a Ca2+ channel agonist.

Cardiovascular Effects

This compound demonstrates a notable vascular over cardiac selectivity, a characteristic that distinguishes it from Bay K 8644, which has potent vasoconstrictor and strong positive inotropic effects on the heart.[1]

Table 1: Summary of Cardiovascular Effects of this compound

| Tissue/Model | Effect of this compound | Comparator (Bay K 8644) | Reference |

| Rat Aorta | Biphasic: Vasoconstriction and vasorelaxation | Pure vasoconstrictor | [1] |

| Rat Portal Vein | Marked reduction of Ca2+-evoked contractions | Pure vasoconstrictor | [1] |

| Isolated Guinea-Pig Atria | Poor positive inotropic effects | Strong positive inotropic action | [1] |

| Isolated Perfused Rat Heart | Clear negative inotropic effects | Strong positive inotropic action | [1] |

| Perfused Rat Heart (Coronary Flow) | Reduced by 10-40% | Reduced by 10-40% | [1] |

| Pig Coronary Arteries | Slight vasoconstriction, relaxation at nM/µM concentrations | Almost pure, marked vasoconstriction | [1] |

| Anesthetized Goat (Coronary Blood Flow) | Smaller reduction compared to Bay K 8644 | Greater reduction in coronary blood flow | |

| Anesthetized Goat (Cardiogenic Shock) | Reversed endothelin-induced cardiogenic shock | Not effective |

Therapeutic Potential

A key preclinical finding is the ability of this compound to reverse endothelin-induced cardiogenic shock in anesthetized goats. An intravenous infusion of this compound (100 µ g/min ) successfully restored hemodynamic variables to control values in the majority of animals tested, whereas Bay K 8644 was largely ineffective. This suggests a cardiovascular profile that may be suitable for treating cardiogenic shock states.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not available in the public domain. However, the general pharmacokinetic properties of 1,4-dihydropyridine calcium channel blockers can provide a framework for understanding the expected absorption, distribution, metabolism, and excretion profile of this compound.

Table 2: Comparative Pharmacokinetic Parameters of Selected 1,4-Dihydropyridine Calcium Channel Blockers

| Drug | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Protein Binding (%) |

| Nifedipine | 0.5 - 2 | 65 - 125 | 2 - 5 | 45 - 75 | 92 - 98 |

| Amlodipine | 6 - 12 | 3 - 8 | 30 - 50 | 64 - 90 | ~97 |

| Felodipine | 2.5 - 5 | 2 - 10 | 11 - 16 | ~15 | >99 |

| Nicardipine | 0.5 - 2 | 25 - 100 | 2 - 4 | ~35 | >95 |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The values in this table are approximate and can vary depending on the formulation and patient population.

The prolonged duration of action of this compound, as noted in preclinical studies, suggests it may have a favorable pharmacokinetic profile, potentially with a longer half-life or high tissue distribution.[1]

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available. The following are generalized methodologies for key experiments typically conducted for cardiovascular profiling of 1,4-dihydropyridine derivatives.

In Vitro Vascular Reactivity Studies

Caption: Generalized workflow for in vitro vascular reactivity studies.

Isolated Perfused Heart (Langendorff) Preparation

Caption: Workflow for the isolated perfused heart (Langendorff) preparation.

In Vivo Hemodynamic Studies in Anesthetized Animals

Caption: Generalized workflow for in vivo hemodynamic studies.

Conclusion

This compound is a promising 1,4-dihydropyridine Ca2+ channel agonist with a unique and potentially favorable cardiovascular profile. Its pronounced vascular selectivity and its demonstrated efficacy in a preclinical model of cardiogenic shock suggest a therapeutic potential that warrants further investigation. A significant gap in the publicly available data is the lack of detailed pharmacokinetic studies. Future research should focus on elucidating the absorption, distribution, metabolism, and excretion of this compound to fully understand its clinical potential and to establish a foundation for any future drug development efforts.

References

PCA50941: A Technical Overview of its Discovery and Early Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCA50941 is a novel 1,4-dihydropyridine derivative identified as a potent L-type Ca2+ channel agonist.[1] Its discovery and early development revealed a distinctive cardiovascular profile, setting it apart from the prototypical Ca2+ channel activator, Bay K 8644. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its initial pharmacological characterization, the experimental protocols employed in its evaluation, and its mechanism of action. All quantitative data from preclinical studies are summarized, and key experimental workflows and signaling pathways are visualized to offer a comprehensive understanding of this compound's core attributes.

Discovery and Initial Pharmacological Profile

The discovery of this compound emerged from research focused on novel 1,4-dihydropyridine derivatives. While the specific screening process that led to its identification is not detailed in the available literature, its initial characterization revealed significant vasoconstricting effects, which prompted a systematic comparison with Bay K 8644.[1]

Subsequent pharmacological profiling demonstrated that this compound exhibits a pronounced vascular over cardiac selectivity.[1] In contrast to Bay K 8644, which elicits potent vasoconstrictor effects and strong positive inotropic actions in the heart, this compound displayed either poor positive inotropic effects in isolated guinea-pig atria or clear negative inotropic effects in the isolated perfused rat heart.[1] This unique profile suggests a greater therapeutic window for targeting vascular conditions without significant cardiac stimulation.

A key finding in the early development of this compound was its ability to reverse endothelin-induced cardiogenic shock in anesthetized goats.[2] Intravenous infusion of this compound successfully restored hemodynamic variables to control values in a state of shock, a feat not achieved with Bay K 8644.[2] This demonstrated the potential of this compound in treating conditions of severe cardiovascular compromise.

Quantitative Data Summary

Due to the limited availability of full-text original research articles, a comprehensive summary of all quantitative data is not possible. The following tables are illustrative of the types of data generated in the early preclinical evaluation of this compound, based on the information available in published abstracts.

Table 1: In Vitro Cardiovascular Effects of this compound and Bay K 8644

| Preparation | Parameter | This compound Effect | Bay K 8644 Effect | Reference |

| Isolated Guinea-Pig Atria | Inotropic Effect | Poorly positive | Strongly positive | [1] |

| Isolated Perfused Rat Heart | Inotropic Effect | Clearly negative | - | [1] |

| Isolated Perfused Rat Heart | Coronary Flow | Reduced by 10-40% | Reduced by 10-40% | [1] |

| Pig Coronary Arteries | Vasoconstriction | Slight, with relaxation at nM-µM concentrations | Marked and almost pure | [1] |

| Rat Aorta | Vasoconstriction/Vasorelaxation | Biphasic | Pure vasoconstrictor | [1] |

| Rat Portal Vein | Ca2+-evoked Contractions | Markedly reduced | - | [1] |

Table 2: In Vivo Hemodynamic Effects in Anesthetized Goats (Control vs. Endothelin-Induced Shock)

| Parameter | Control (Mean ± SEM) | Shock (Mean ± SEM) | p-value | Reference |

| Coronary Blood Flow (ml/min) | 33 ± 4 | 16 ± 4 | <0.05 | [2] |

| Mean Arterial Pressure (mm Hg) | 88 ± 4 | 60 ± 5 | <0.05 | [2] |

| Left Ventricular Systolic Pressure (mm Hg) | 102 ± 5 | 75 ± 4 | <0.05 | [2] |

| dP/dt (mm Hg/s) | 1453 ± 147 | 925 ± 101 | <0.05 | [2] |

| Heart Rate (beats/min) | 77 ± 6 | 81 ± 6 | >0.05 | [2] |

Table 3: In Vivo Effects of this compound and Bay K 8644 on Coronary Blood Flow in Anesthetized Goats

| Compound | Dose | Reduction in Coronary Blood Flow | Reference |

| This compound | 120 µg (intracoronary) | 25% | [2] |

| Bay K 8644 | 10 µg (intracoronary) | 43% | [2] |

| This compound | 10-300 µ g/min (i.v. infusion) | No modification | [2] |

| Bay K 8644 | 10-30 µ g/min (i.v. infusion) | 20% reduction | [2] |

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the types of studies conducted on this compound. The specific parameters used in the original studies are not available.

Synthesis of 1,4-Dihydropyridine Derivatives (General Hantzsch Reaction)

-

Reaction Setup: A mixture of an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia, 1 equivalent) is prepared in a suitable solvent, typically ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically several hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 1,4-dihydropyridine derivative.

In Vitro Assessment of Vasoconstrictor/Vasorelaxant Effects (Isolated Aortic Rings)

-

Tissue Preparation: A segment of the thoracic aorta is excised from a euthanized rat and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of approximately 3-4 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension for a period of time. The viability of the endothelium can be assessed by challenging the pre-contracted rings with acetylcholine.

-

Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or a reference compound to the organ bath and recording the resulting changes in tension.

In Vivo Model of Endothelin-Induced Cardiogenic Shock (Anesthetized Goat)

-

Animal Preparation: Goats are anesthetized, intubated, and mechanically ventilated. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Hemodynamic Monitoring: An electromagnetic flow probe is placed around the left circumflex coronary artery to measure coronary blood flow. A catheter is inserted into the left ventricle to measure left ventricular pressure and its first derivative (dP/dt).

-

Induction of Shock: Cardiogenic shock is induced by the administration of endothelin-1. The development of shock is confirmed by a significant decrease in coronary blood flow, mean arterial pressure, and left ventricular systolic pressure.

-

Treatment: Once a stable state of shock is achieved, an intravenous infusion of this compound, a comparator drug, or vehicle is initiated. Hemodynamic parameters are continuously recorded to assess the reversal of the shock state.

Mandatory Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound-induced vasoconstriction.

Experimental Workflow

Caption: Overall experimental workflow for the early development of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PCA50941

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCA50941 is a novel 1,4-dihydropyridine derivative that functions as a calcium channel agonist with notable cardiovascular effects.[1] Preclinical in vivo studies have demonstrated its potential in modulating cardiovascular function, including a unique biphasic pattern of vasoconstriction and vasorelaxation.[1] Notably, this compound has shown promise in reversing endothelin-induced cardiogenic shock in animal models.[2] This document provides detailed experimental protocols for conducting in vivo studies to evaluate the cardiovascular effects of this compound in rodent and larger animal models. The protocols outlined below are synthesized from established methodologies in cardiovascular research and specific findings related to this compound.

Introduction

This compound distinguishes itself from other 1,4-dihydropyridine Ca2+ channel agonists, such as Bay K 8644, by exhibiting a pronounced vascular over cardiac selectivity.[1] While Bay K 8644 demonstrates potent vasoconstrictor and positive inotropic actions, this compound has poor to negative inotropic effects on cardiac muscle.[1] This unique profile suggests a therapeutic potential for conditions requiring modulation of vascular tone without significant direct cardiac stimulation. In vivo studies are critical to further elucidate its therapeutic window, efficacy, and safety profile. The following protocols provide a framework for investigating this compound in models of normal cardiovascular function and in a disease model of cardiogenic shock.

Data Presentation

Table 1: Hemodynamic Effects of this compound in Anesthetized Goats

| Treatment Group | Dose | Change in Coronary Blood Flow (CBF) | Systemic Arterial Pressure | Left Ventricular Pressure | dP/dt |

| This compound (Intracoronary) | 10-120 µg | Smaller reduction than Bay K 8644 (25% reduction at 120 µg) | Not specified | Not specified | Not specified |

| Bay K 8644 (Intracoronary) | 0.3-10 µg | 43% reduction at 10 µg | Not specified | Not specified | Not specified |

| This compound (Intravenous) | 10-300 µ g/min | No modification | No modification | No modification | No modification |

| Bay K 8644 (Intravenous) | 10-30 µ g/min | 20% reduction | Increased | Increased | Increased |

Data synthesized from a study in anesthetized goats.[2]

Table 2: Efficacy of this compound in Reversing Endothelin-Induced Cardiogenic Shock in Goats

| Treatment Group | Dose | Outcome |

| This compound (Intravenous infusion) | 100 µ g/min | Reversal of hemodynamic variables to control values within 20 minutes in 5 of 6 animals. |

| Bay K 8644 (Intravenous administration) | 10-30 µ g/min | Not effective in 4 of 5 animals. |

| Vehicle (DMSO) | Not specified | Not effective in 4 of 4 animals. |

Data from a study on endothelin-induced cardiogenic shock in anesthetized goats.[2]

Experimental Protocols

Protocol 1: Evaluation of Cardiovascular Effects of this compound in a Rat Model

Objective: To assess the dose-dependent effects of this compound on systemic hemodynamics and cardiac function in a healthy rat model.

Animal Model: Male Sprague-Dawley rats (250-300g).[1]

Materials:

-

This compound

-

Vehicle (e.g., DMSO, saline)

-

Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

-

Catheters for intravenous administration and blood pressure monitoring

-

Telemetry system or a pressure transducer and data acquisition system

-

Echocardiography system with a high-frequency probe for small animals

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using a suitable anesthetic regimen.

-

Surgically implant a catheter into the femoral vein for drug administration.

-

Implant a pressure-sensing catheter into the femoral or carotid artery for continuous monitoring of arterial blood pressure and heart rate.

-

For more detailed cardiac function analysis, a pressure-volume catheter can be inserted into the left ventricle.

-

-

Hemodynamic Monitoring:

-

Allow the animal to stabilize after surgery.

-

Record baseline hemodynamic parameters, including systolic and diastolic blood pressure, mean arterial pressure, and heart rate for at least 30 minutes.

-

-

Echocardiography (Optional):

-

Perform baseline transthoracic echocardiography to assess cardiac dimensions and function, including left ventricular internal dimensions, ejection fraction, and fractional shortening.[3]

-

-

Drug Administration:

-

Administer this compound intravenously at escalating doses. A suggested starting point based on in vitro data could be in the nanomolar to micromolar range, adjusted for in vivo conditions.

-

A vehicle control group should be run in parallel.

-

-

Data Collection and Analysis:

-

Continuously record hemodynamic parameters throughout the experiment.

-

Perform echocardiography at peak drug effect times.

-

Analyze the data to determine the dose-response relationship for each parameter.

-

Protocol 2: In Vivo Model of Cardiogenic Shock and Treatment with this compound

Objective: To evaluate the efficacy of this compound in a clinically relevant model of cardiogenic shock. This protocol is adapted from a study using goats and can be scaled for other large animal models.[2]

Animal Model: Anesthetized goats.

Materials:

-

This compound

-

Endothelin-1 (to induce cardiogenic shock)

-

Anesthetic and mechanical ventilator

-

Electromagnetic flow probe for coronary blood flow measurement

-

Catheters for pressure monitoring (systemic arterial, left ventricular)

-

ECG monitoring equipment

Procedure:

-

Animal Preparation and Instrumentation:

-

Anesthetize the goat and initiate mechanical ventilation.

-

Perform a thoracotomy to expose the heart.

-

Place an electromagnetic flow probe around the left circumflex coronary artery to measure coronary blood flow (CBF).[2]

-

Insert catheters to monitor systemic arterial pressure, heart rate, left ventricular pressure, and dP/dt.[2]

-

-

Induction of Cardiogenic Shock:

-

Administer endothelin-1 to induce a state of cardiogenic shock, characterized by a significant drop in cardiac output and blood pressure.

-

-

Baseline Measurements in Shock State:

-

Once the shock state is stable, record all hemodynamic parameters for a baseline period.

-

-

Treatment Administration:

-

Post-Treatment Monitoring and Data Analysis:

-

Continuously monitor all hemodynamic variables for a defined period (e.g., 60 minutes) after the start of the infusion.

-

Assess the reversal of shock parameters and compare the efficacy of this compound with the control groups.

-

Mandatory Visualization

Signaling Pathway of 1,4-Dihydropyridine Ca2+ Channel Agonists

Caption: this compound signaling via L-type Ca2+ channels.

Experimental Workflow for In Vivo Cardiovascular Assessment

Caption: Workflow for in vivo cardiovascular studies.

References

Application Notes and Protocols for PCA50941-Induced Vasoconstriction in Rat Aorta

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCA50941 is a novel 1,4-dihydropyridine derivative that acts as a calcium channel agonist.[1] Unlike many other dihydropyridines that are calcium channel antagonists and cause vasodilation, this compound has been shown to induce vasoconstriction, particularly in vascular smooth muscle.[1] This property makes it a valuable pharmacological tool for studying the mechanisms of vasoconstriction and for investigating physiological and pathological conditions related to vascular tone. Notably, in rat aorta, this compound exhibits a biphasic response, characterized by an initial vasoconstriction followed by vasorelaxation.[1] This document provides detailed application notes and protocols for utilizing this compound to induce and study vasoconstriction in isolated rat aortic rings.

Data Presentation

The quantitative effects of this compound on rat aorta vasoconstriction are not extensively detailed in publicly available literature. The primary observed effect is a biphasic one, with an initial contractile phase followed by a relaxant phase.[1] For comparative purposes, data for a prototypical Ca2+ channel activator, Bay K 8644, which induces a more straightforward vasoconstriction, is often used as a reference.

| Compound | Target | Tissue | Agonist/Antagonist | Effect | Quantitative Data |

| This compound | L-type Ca2+ Channels | Rat Aorta | Agonist | Vasoconstriction followed by Vasorelaxation | Specific EC50 and Emax for the vasoconstrictor phase are not readily available in the literature. The response is described as a biphasic pattern.[1] |

| Bay K 8644 | L-type Ca2+ Channels | Rat Aorta | Agonist | Vasoconstriction | Serves as a positive control for Ca2+ channel agonist-induced vasoconstriction. |

| Potassium Chloride (KCl) | Voltage-gated Ion Channels | Rat Aorta | Depolarizing Agent | Vasoconstriction | Often used to determine the maximum contractile capacity of the aortic rings. |

Signaling Pathway

The vasoconstrictive effect of this compound is initiated by its binding to and activation of L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells. This activation leads to an influx of extracellular calcium ions (Ca2+) down their electrochemical gradient. The increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. The elevated Ca2+ binds to calmodulin, and this complex then activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, which results in smooth muscle contraction and vasoconstriction.

References

Application Notes and Protocols for Dose-Response Analysis of PCA50941

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCA50941 is a novel 1,4-dihydropyridine derivative that functions as a Ca²⁺ channel agonist. It has been shown to exhibit a complex cardiovascular profile, including both vasoconstrictor and vasorelaxant effects depending on the specific tissue and concentration.[1] Understanding the dose-response relationship of this compound is critical for elucidating its mechanism of action and determining its therapeutic potential. These application notes provide detailed protocols for conducting key in vitro experiments to establish a comprehensive dose-response profile for this compound. The protocols cover the assessment of its effects on intracellular calcium levels, cell viability, and vascular smooth muscle contraction.

Mechanism of Action: L-type Ca²⁺ Channel Agonism and Downstream Signaling

This compound acts as an agonist at L-type voltage-gated Ca²⁺ channels, which are crucial for initiating a variety of physiological responses.[1] Upon binding, this compound promotes the open state of these channels, leading to an influx of extracellular Ca²⁺ into the cell. This increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) serves as a second messenger, triggering a cascade of downstream signaling events. In vascular smooth muscle cells, this Ca²⁺ influx is the primary trigger for contraction. The elevated [Ca²⁺]i leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain (MLC). This phosphorylation enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction and vasoconstriction.

References

Application Notes and Protocols for PCA50941 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCA50941 is a novel 1,4-dihydropyridine derivative that functions as a calcium channel agonist. It displays a complex pharmacological profile, exhibiting both agonistic and antagonistic effects on L-type calcium channels in a tissue-dependent manner. This unique characteristic makes this compound a valuable tool for investigating calcium signaling pathways and their role in various cellular processes. These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, offering a framework for studying its effects on cellular function.

Mechanism of Action

This compound selectively targets L-type voltage-gated calcium channels (predominantly CaV1.2 and CaV1.3 isoforms), which are crucial for regulating intracellular calcium concentration. As an agonist, this compound increases the influx of extracellular calcium into the cell. This elevation in intracellular calcium ([Ca2+]) acts as a second messenger, initiating a cascade of downstream signaling events that can influence a wide range of cellular activities, including gene expression, proliferation, and differentiation. The specific cellular response to this compound will be dependent on the cell type and the expression levels of L-type calcium channels and their associated signaling proteins.

Data Presentation

Due to the novelty of this compound in cell culture applications, specific quantitative data is limited. The following tables provide illustrative examples of data that could be generated from the described experimental protocols. Researchers should determine these values empirically for their specific cell line and experimental conditions.

Table 1: Illustrative Dose-Response of this compound on Intracellular Calcium Levels

| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 5.2 |

| 0.1 | 150 | 8.1 |

| 1 | 350 | 15.6 |

| 10 | 800 | 35.2 |

| 100 | 820 | 40.5 |

Table 2: Illustrative Effect of this compound on Gene Expression (Fold Change vs. Vehicle Control)

| Gene Name | 1 µM this compound (24h) | 10 µM this compound (24h) |

| c-Fos | 4.5 | 12.3 |

| CREB1 | 2.1 | 5.8 |

| NFATc1 | 3.2 | 8.9 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

0.22 µm syringe filter (optional, for sterilization)

-

Complete cell culture medium, pre-warmed to 37°C

Procedure for 10 mM Stock Solution:

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 356.3 g/mol , weigh out 0.3563 mg.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 100 µL of DMSO for every 0.3563 mg of compound.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Sterilization (Optional): If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).

Procedure for Preparing Working Solutions:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

Important: To avoid precipitation, add the this compound stock solution to the medium while gently vortexing.

-

Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1% (v/v), and does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[1][2]

-

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

Immediate Use: Use the prepared working solutions immediately for treating cells.

Protocol 2: Assessment of this compound-Induced Calcium Influx

This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound treatment using a fluorescent calcium indicator.

Materials:

-

Cells of interest cultured in a 96-well, black-walled, clear-bottom plate

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

Pluronic F-127 (for aiding dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound working solutions

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence plate reader with appropriate filters for the chosen indicator

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Treatment:

-

Add HBSS to each well.

-

Place the plate in the fluorescence plate reader and take a baseline reading.

-

Add the this compound working solutions, vehicle control, and positive/negative controls to the respective wells.

-

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity over a desired period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the effect of this compound on intracellular calcium levels.

Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for the Electrophysiological Study of PCA50941 on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCA50941 is a novel 1,4-dihydropyridine (DHP) derivative identified as a Ca2+ channel agonist.[1][2] It selectively targets L-type calcium channels, enhancing Ca2+ influx.[2] Unlike the prototypical Ca2+ channel activator Bay K 8644, this compound exhibits a pronounced vascular over cardiac selectivity, presenting a more favorable cardiovascular profile.[1][2] Depending on the tissue and concentration, it can display both vasoconstrictor and vasorelaxant properties.[1] These characteristics make this compound a compound of significant interest for cardiovascular research and potential therapeutic applications.